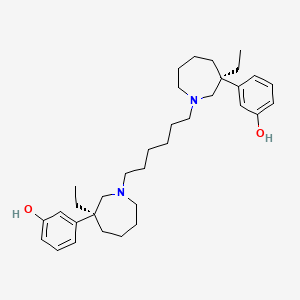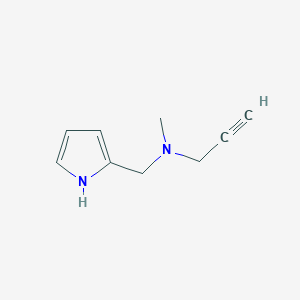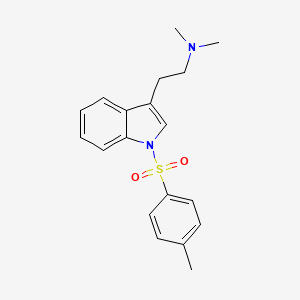![molecular formula C36H56N2O2 B10851416 3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol](/img/structure/B10851416.png)
3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol is a complex organic compound characterized by its unique structure, which includes multiple azepane rings and a phenolic group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol typically involves multi-step organic reactions. The process begins with the preparation of the azepane rings, which are then functionalized with ethyl groups and linked to the phenolic core. Common reagents used in these reactions include alkyl halides, amines, and phenols, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the precise conditions required for each step of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azepane rings can be reduced to form simpler amines.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include various substituted phenols, amines, and quinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the azepane rings provide structural stability and facilitate binding. This compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[3-Ethyl-1-[8-[3-ethyl-3-(3-methoxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol
- 3-[3-Ethyl-1-[8-[3-ethyl-3-(4-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol
Uniqueness
3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol is unique due to its specific substitution pattern and the presence of multiple azepane rings, which confer distinct chemical and biological properties. Its structural complexity allows for diverse functionalization, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C36H56N2O2 |
|---|---|
Molekulargewicht |
548.8 g/mol |
IUPAC-Name |
3-[3-ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol |
InChI |
InChI=1S/C36H56N2O2/c1-3-35(31-17-15-19-33(39)27-31)21-9-13-25-37(29-35)23-11-7-5-6-8-12-24-38-26-14-10-22-36(4-2,30-38)32-18-16-20-34(40)28-32/h15-20,27-28,39-40H,3-14,21-26,29-30H2,1-2H3 |
InChI-Schlüssel |
XFXBGPOUAKCCMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCCCN(C1)CCCCCCCCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dibenzyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851347.png)


![3-[3-Ethyl-1-[3-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]propyl]azepan-3-yl]phenol](/img/structure/B10851377.png)
![N-[(4-bromo-1-benzothien-3-yl)methyl]sulfamide](/img/structure/B10851388.png)
![3-[3-Ethyl-1-[2-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol](/img/structure/B10851390.png)
![N-[3-(2-Ethyl-benzooxazol-7-yl)-propyl]-acetamide](/img/structure/B10851394.png)
![3-[3-Ethyl-1-[10-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]decyl]azepan-3-yl]phenol](/img/structure/B10851396.png)
![N-[2-(1H-benzoimidazol-2-yl)-benzoyl]-guanidine](/img/structure/B10851405.png)
![N-[4-(3-pyridylethynyl)-2-thiazolyl]acetamide](/img/structure/B10851410.png)
![N-[4-(1H-benzoimidazol-2-yl)-benzoyl]-guanidine](/img/structure/B10851414.png)
![N-[4-(3-amino-1H-indazol-4-yl)phenyl]benzamide](/img/structure/B10851424.png)
![N-[4-(4-Phenyl-piperazin-1-yl)-butyl]-benzamide](/img/structure/B10851429.png)
